

An In-depth Technical Guide to Griseofulvin Biosynthesis Pathway Analysis Using ¹³C Labeling

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Compound of Interest		
Compound Name:	Griseofulvin-13C,d3	
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This technical guide provides a comprehensive overview of the analytical techniques used to elucidate the biosynthetic pathway of Griseofulvin, a vital antifungal agent. By focusing on the application of ¹³C labeling, this document details the experimental methodologies, presents key biosynthetic data, and offers visual representations of the pathway and workflows involved.

Introduction to Griseofulvin and its Biosynthesis

Griseofulvin (C₁₇H₁₇ClO₆) is a well-known antifungal compound, first isolated from Penicillium griseofulvum.[1] It has been a cornerstone in the treatment of dermatophyte infections for decades.[2] Understanding its biosynthesis is crucial for potential yield improvement, bioengineering of novel derivatives, and exploring its other reported biological activities, including potential applications in cancer and hepatitis C virus research.[2]

The carbon skeleton of Griseofulvin is a polyketide, a class of secondary metabolites synthesized through the condensation of small carboxylic acid units.[3] Early studies correctly hypothesized that its structure was assembled from acetate units.[3] The definitive elucidation of this complex pathway was achieved through isotopic labeling studies, particularly using ¹³C-labeled precursors, followed by Nuclear Magnetic Resonance (NMR) analysis.[3][4]

The Griseofulvin Biosynthetic Pathway







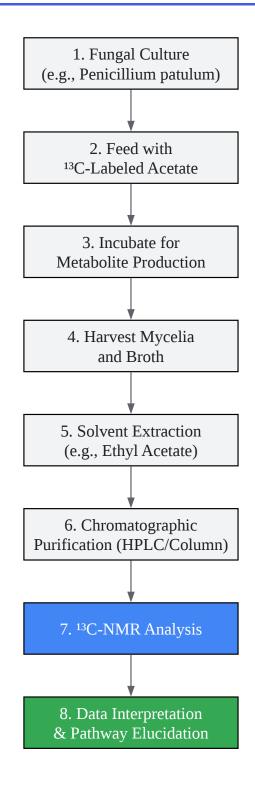
The biosynthesis of Griseofulvin is a multi-step enzymatic process initiated by a non-reducing polyketide synthase (NR-PKS). The entire pathway involves a series of condensation, methylation, chlorination, and cyclization reactions to form the characteristic spirocyclic grisan ring structure.

The pathway begins with the condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units by the NR-PKS GsfA.[2][3][5] This forms a heptaketide backbone which is then processed by a series of dedicated enzymes encoded within the Griseofulvin gene cluster (gsf). Key intermediates include Griseophenone C and Griseophenone B.[1][2] The critical spirocyclization step is catalyzed by the cytochrome P450 enzyme, GsfF.[6][7]









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